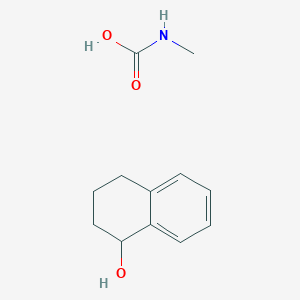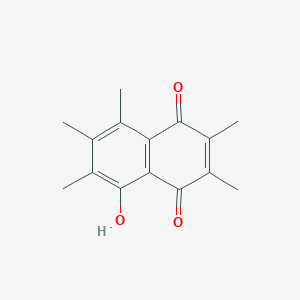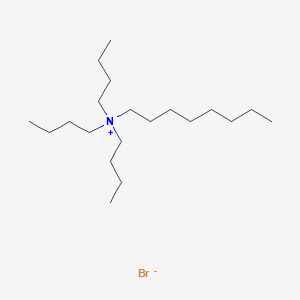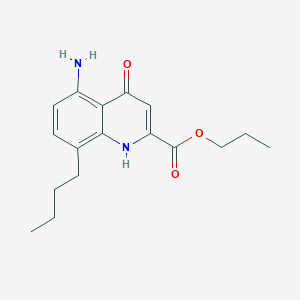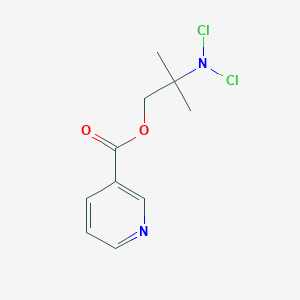
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds with a wide range of applications in dyes, pharmaceuticals, and as intermediates in various chemical reactions. This specific compound is characterized by its three hydroxy groups and a methyl group attached to the anthracenedione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- can be achieved through several methods:
Oxidation of Anthracene: This method involves the oxidation of anthracene using oxidizing agents such as chromium (VI) oxide.
Friedel-Crafts Reaction: This method involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene, followed by oxidative dehydrogenation to yield the anthraquinone derivative.
Industrial Production Methods
Industrial production of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- typically involves large-scale oxidation of anthracene or the Friedel-Crafts reaction. These methods are preferred due to their efficiency and scalability .
化学反応の分析
Types of Reactions
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction of the compound can yield anthrone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium (VI) oxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, basic conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic conditions.
Major Products Formed
Oxidation: More complex anthraquinone derivatives.
Reduction: Anthrone derivatives.
Substitution: Substituted anthraquinone derivatives.
科学的研究の応用
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- has several scientific research applications:
作用機序
The mechanism of action of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell death.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting various biochemical pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death.
類似化合物との比較
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- can be compared with other similar compounds in the anthraquinone family:
9,10-Anthracenedione: Lacks the hydroxy and methyl groups, making it less reactive in certain chemical reactions.
1,2,4-Trihydroxy-9,10-anthracenedione: Similar structure but lacks the methyl group, affecting its chemical properties and reactivity.
2-Hydroxy-9,10-anthracenedione: Contains only one hydroxy group, making it less versatile in chemical reactions.
The uniqueness of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- lies in its specific arrangement of hydroxy and methyl groups, which confer distinct chemical properties and reactivity compared to other anthraquinone derivatives .
特性
CAS番号 |
61281-22-9 |
|---|---|
分子式 |
C15H10O5 |
分子量 |
270.24 g/mol |
IUPAC名 |
4,5,10-trihydroxy-7-methylanthracene-1,2-dione |
InChI |
InChI=1S/C15H10O5/c1-6-2-7-4-8-13(10(17)5-11(18)14(8)19)15(20)12(7)9(16)3-6/h2-5,16-17,20H,1H3 |
InChIキー |
HIYIYKGQEYTLGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=C(C(=CC(=O)C3=O)O)C(=C2C(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)

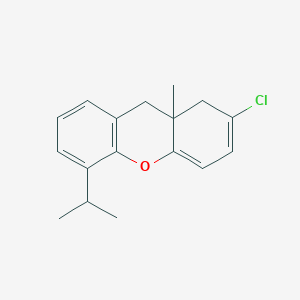


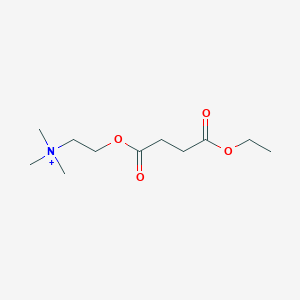
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)
![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
